molecular formula C21H22O7 B1630682 Peucedanocoumarin III CAS No. 130464-57-2

Peucedanocoumarin III

Cat. No. B1630682
M. Wt: 386.4 g/mol
InChI Key: LYUZYPKZQDYMEE-KNXUDURGSA-N
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Description

Peucedanocoumarin III is a natural compound found in the roots of Peucedanum praeruptorum. It belongs to the class of coumarins and has the chemical formula C<sub>21</sub>H<sub>22</sub>O<sub>7</sub>. This compound has been of interest due to its potential therapeutic properties.



Synthesis Analysis

The synthesis of Peucedanocoumarin III involves a sequence of chemical reactions. Researchers have designed and validated a large-scale organic synthesis method to obtain pure PCIII in a racemic mixture. The synthetic PCIII racemate has been shown to effectively clear repeated β-sheet aggregates, similar to purified PCIII.



Molecular Structure Analysis

Peucedanocoumarin III has a molecular weight of 386.4 g/mol. Its structure includes a coumarin core with additional functional groups. The specific arrangement of atoms and bonds contributes to its biological activity.



Chemical Reactions Analysis

Peucedanocoumarin III has demonstrated anti-aggregate properties, particularly in relation to α-synuclein fibrils. It can disaggregate these protein aggregates, which are implicated in Parkinson’s disease (PD). Additionally, it prevents β23-induced cell toxicity.



Physical And Chemical Properties Analysis


  • Physical Description : Powder

  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and other solvents.

  • Purity : ≥98%


Scientific Research Applications

Neuroprotective Potential in Parkinson’s Disease

Peucedanocoumarin III (PCiii) shows promise in treating Parkinson’s disease (PD) due to its ability to disaggregate α-synuclein inclusions and protect dopaminergic neurons. Studies indicate that PCiii and its structural isomer, PCiv, effectively inhibit protein aggregation linked to neuronal dysfunction in neurodegenerative diseases. In particular, PCiv demonstrated significant preventive effects against α-synucleinopathy in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases, especially PD (Kim et al., 2022); (Ham et al., 2019).

Pharmacological Properties

The genus Peucedanum, to which Peucedanocoumarin III belongs, is known for its diverse pharmacological activities. Studies have shown that compounds from this genus, including coumarins, exhibit a wide range of activities such as anti-inflammatory and anti-asthma effects. This aligns with the traditional use of Peucedanum species in folk medicine for treating various conditions like cough, rheumatism, asthma, and angina (Sarkhail, 2014); (Xiong et al., 2012).

Potential in Cancer Treatment

Research has demonstrated that certain coumarins isolated from the genus Peucedanum can reverse multidrug resistance (MDR) in cancer cells. This suggests their potential as adjunctive agents in cancer therapy, especially in overcoming resistance to conventional chemotherapy drugs. The ability of these compounds to induce apoptotic cell death and modulate the expression of drug resistance-related proteins highlights their therapeutic potential (Wu et al., 2003).

Anti-Obesity Activities

Dihydropyranocoumarin derivatives from Peucedanum japonicum have shown significant anti-obesity activities. These compounds can inhibit lipid accumulation in adipocytes and regulate the expression of lipogenic genes, indicating their potential as natural agents for managing obesity (Taira et al., 2017).

Safety And Hazards

Peucedanocoumarin III has a relatively high therapeutic index. In animal models, it showed neuroprotective effects without adverse impacts on motor function. However, always consult a doctor in case of exposure or ingestion.


Future Directions

Given its promising properties, Peucedanocoumarin III may become a disease-modifying therapy for PD. Further research should explore its clinical application and safety profiles.


Please note that this analysis is based on available information, and ongoing research may reveal additional insights into Peucedanocoumarin III’s potential. For more detailed information, refer to relevant scientific papers12.


properties

IUPAC Name

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-KNXUDURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peucedanocoumarin III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
S Ham, H Kim, JH Yoon, H Kim, BR Song… - International Journal of …, 2019 - mdpi.com
… Our group recently showed that peucedanocoumarin III (PCIII) possesses the ability to disaggregate β sheet aggregate structures, including α-synuclein fibrils. This finding suggests that …
Number of citations: 5 www.mdpi.com
IS Chen, CT Chang, WS Sheen, CM Teng, IL Tsai… - Phytochemistry, 1996 - Elsevier
… The IR and UV spectra showed close resemblances with those of ( + )-peucedanocoumarin III (14). The 1H NMR spectrum was also similar to that of 14 except for a pair of doublets (…
Number of citations: 183 www.sciencedirect.com
S Ham, H Kim, S Hwang, H Kang, SP Yun… - Molecules and …, 2019 - ncbi.nlm.nih.gov
… High-throughput screening identified several natural compounds as nuclear β23 inhibitors, including peucedanocoumarin III (PCIII). Interestingly, PCIII accelerates disaggregation and …
Number of citations: 3 www.ncbi.nlm.nih.gov
M Takata, S Shibata, T Okuyama - Planta medica, 1990 - thieme-connect.com
Three new angular-type dihydropyranocoumarins, peucedanocoumarin I (1), peucedanocou-marin II (2), peucedanocoumarin III (3), and a known coumarin having the same skeleton, …
Number of citations: 55 www.thieme-connect.com
T Yasuhara - International journal of molecular sciences, 2020 - mdpi.com
… Peucedanocoumarin III administration resulted in reduced dopaminergic neuronal loss in … The demonstrated neuroprotective effects and safety of peucedanocoumarin III showed the …
Number of citations: 2 www.mdpi.com
H Kim, HJ Maeng, JH Kim, JH Yoon, Y Oh… - International Journal of …, 2022 - mdpi.com
… Recently, we reported that peucedanocoumarin III (PCiii) is a promising therapeutic compound with the ability to disaggregate α-synuclein inclusion and protect dopaminergic neurons …
Number of citations: 1 www.mdpi.com
GH Chen, WB Tang, ZF Zhang, HL Cai… - Scientia Agricultura …, 2010 - cabdirect.org
… to blast disease of Radix peucedani were peucedanocoumarin III, peucedanocoumarin II, pteryxin. In addition, peucedanocoumarin III was isolated from Radix Peucedani for the first …
Number of citations: 2 www.cabdirect.org
LY Kong, YH Pei, X Li, SX Wang, BL Hou… - Yao xue xue bao= Acta …, 1993 - europepmc.org
… Their structures were identified as 3'-angeloyloxykhellactone (IX), qianhucoumarin B (X), qianhucoumarin C (XI), Pd-III (XIII) and peucedanocoumarin III (XV). Among them, X and XI are …
Number of citations: 9 europepmc.org
GH Chen, JB Li, HL Cai, LY Bai - Journal of Hunan Agricultural …, 2010 - cabdirect.org
… dry weight and root dry weight of the tested rice, as well as defense enzymes, soluble protein content, chlorophyll content and proline content with coumarins (peucedanocoumarin III, …
Number of citations: 0 www.cabdirect.org
N Taira, RN Nugara, M Inafuku, K Takara, T Ogi… - Journal of Functional …, 2017 - Elsevier
… Although peaks 1 and 3 consisted of single compounds of peucedanocoumarin III (PCIII, PubChem CID: 1032882) and isosamidin (ISD, PubChem CID: 442133), respectively, it was …
Number of citations: 28 www.sciencedirect.com

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